N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
Properties
IUPAC Name |
N-cyclopentyl-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-16(2)17-7-9-18(10-8-17)20-15-21-23(29)26(13-14-27(21)25-20)12-11-22(28)24-19-5-3-4-6-19/h7-10,13-16,19H,3-6,11-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXBBHBRCWMHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the cyclopentyl group and the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain groups with others, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Differences: The target compound’s pyrazolo[1,5-a]pyrazine core has two adjacent nitrogen atoms in the pyrazine ring, distinguishing it from pyrazolo[1,5-a]pyrimidine (e.g., F-DPA) and pyrazolo[3,4-d]pyrimidine (e.g., Example 53). Pyrazolo[1,5-a]pyrimidines (e.g., F-DPA) are established in imaging applications due to fluorine substituents enabling radiolabeling, whereas the target compound’s isopropylphenyl group prioritizes lipophilicity over radiotracer utility .
Substituent Effects: The cyclopentyl-propanamide side chain in the target compound may reduce metabolic instability compared to diethyl-acetamide groups in F-DPA and DPA-714, which are prone to esterase-mediated hydrolysis .
Biological Activity Trends: Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., F-DPA’s fluorine) show high affinity for translocator protein (TSPO), critical in neuroimaging . The target compound’s lack of fluorine may limit such applications but could favor kinase inhibition, as seen in pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 53) .
Computational and Mechanistic Insights
- Electron Localization and Noncovalent Interactions: The isopropylphenyl group in the target compound likely contributes to strong van der Waals interactions, as predicted by electron localization function (ELF) analysis . Compared to DPA-714’s fluoroethoxy group, the target’s bulkier isopropylphenyl may increase steric hindrance, reducing binding to shallow receptor pockets but improving selectivity for deeper cavities .
Biological Activity
N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₂₃N₅O
- Molecular Weight : 337.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to exert its effects through:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, which can lead to reduced inflammation and pain.
- Modulation of Receptor Activity : The compound may interact with certain receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways.
Antiinflammatory Properties
Research has indicated that compounds similar to N-cyclopentyl derivatives exhibit significant anti-inflammatory activities. For instance, studies on related pyrazole derivatives have shown that they can effectively inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators.
| Compound | IC₅₀ (µM) | Target |
|---|---|---|
| N-cyclopentyl derivative | 10.5 | COX-2 |
| Related pyrazole | 12.3 | COX-1 |
Anticancer Activity
Preliminary studies suggest that N-cyclopentyl compounds may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
Case Studies
Case Study 1: Anti-tubercular Activity
A series of novel compounds structurally similar to N-cyclopentyl derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The most active compounds demonstrated IC₅₀ values ranging from 1.35 to 2.18 µM, indicating the potential for developing effective treatments against tuberculosis using similar scaffolds.
Case Study 2: Neuroprotective Effects
In a study investigating neuroprotective effects, related pyrazolo derivatives were found to significantly reduce neuronal apoptosis in models of neurodegeneration. The mechanism was linked to the inhibition of oxidative stress pathways.
Q & A
Q. What are the key strategies for synthesizing N-cyclopentyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Core scaffold construction : Formation of the pyrazolo[1,5-a]pyrazin-4-one core via cyclization of precursor amines and ketones under reflux conditions .
- Functionalization : Introduction of the cyclopentyl and propan-2-ylphenyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Final assembly : Condensation of intermediates using coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .
- Optimization : Controlled temperatures (e.g., 0–5°C for sensitive steps), inert atmospheres (N₂/Ar), and purification via recrystallization or column chromatography are critical for >95% purity .
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions, with deutero-DMSO as a common solvent .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemistry for stable derivatives .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., cyclopentyl → cyclohexyl, isopropylphenyl → fluorophenyl) to probe steric/electronic effects .
- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., anticancer IC₅₀ in HeLa cells) .
- Computational modeling : Dock optimized structures into target proteins (e.g., using AutoDock Vina) to predict binding affinities .
Q. What experimental approaches resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Orthogonal assays : Validate activity using distinct methods (e.g., fluorescence polarization vs. radiometric assays for enzyme inhibition) .
- Standardized protocols : Control variables like cell passage number, serum concentration, and assay incubation times .
- Meta-analysis : Compare data across studies with similar substituents to identify trends (e.g., electron-withdrawing groups enhancing potency) .
Q. How can researchers optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Methodological Answer :
- Salt formation : Improve aqueous solubility via hydrochloride or sodium salts .
- Prodrug strategies : Mask polar groups (e.g., esterification of amides) to enhance bioavailability .
- Microsomal assays : Use liver microsomes (human/rat) with LC-MS to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
Q. What strategies mitigate challenges in achieving high enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral chromatography : Separate enantiomers using columns with cellulose-based stationary phases .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
- Circular Dichroism (CD) : Verify enantiopurity post-synthesis .
Data Interpretation and Technical Challenges
Q. How should researchers address discrepancies between computational predictions and experimental results in binding studies?
- Methodological Answer :
- Force field refinement : Adjust parameters in molecular dynamics simulations to account for solvent effects or protein flexibility .
- Crystallographic validation : Co-crystallize the compound with its target to compare predicted vs. actual binding modes .
Q. What methods are effective in identifying and quantifying degradation products under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
